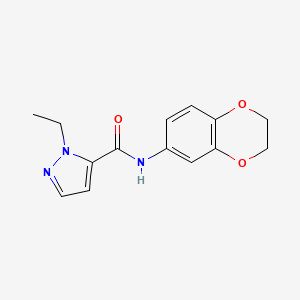

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-2-17-11(5-6-15-17)14(18)16-10-3-4-12-13(9-10)20-8-7-19-12/h3-6,9H,2,7-8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWRJHZDNNVURA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with ethyl pyrazole-5-carboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole derivatives. Specifically, these compounds have been evaluated for their activity against:

- Alpha-glucosidase : Important in carbohydrate metabolism and a target for diabetes management.

- Acetylcholinesterase : A target for Alzheimer's disease treatment.

In vitro assays have shown that derivatives exhibit significant inhibition against these enzymes, suggesting their potential as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Antimicrobial Properties

Some studies have also investigated the antimicrobial properties of this compound and its derivatives. The presence of the benzodioxin moiety has been associated with enhanced antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics .

Therapeutic Potential

The therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole derivatives are broad:

Diabetes Management

Due to their ability to inhibit alpha-glucosidase, these compounds can potentially be developed into oral hypoglycemic agents that help control blood sugar levels in diabetic patients.

Neuroprotective Effects

Given their inhibition of acetylcholinesterase, these compounds may offer neuroprotective effects that could be beneficial in treating neurodegenerative diseases like Alzheimer’s .

Case Studies

Several case studies have documented the efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole derivatives:

Case Study 1: Diabetes Treatment

A study conducted on diabetic rats treated with a derivative showed a significant reduction in blood glucose levels compared to control groups, indicating its potential as a therapeutic agent for T2DM .

Case Study 2: Alzheimer’s Disease

In another study focusing on cognitive function in mice models of Alzheimer’s disease, administration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole derivatives resulted in improved memory performance and reduced amyloid plaque formation .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antihepatotoxic Agents with 1,4-Dioxane/Fused Ring Systems

Compounds containing 1,4-dioxane or benzodioxin rings are well-documented for hepatoprotective effects. For example:

- 3',4'-(1",4"-Dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) exhibit significant antihepatotoxic activity by reducing serum biomarkers (SGOT, SGPT, ALKP) in rat models, comparable to silymarin .

- Coumarin derivatives with 1,4-dioxane rings (e.g., Schiff base 3 in ) show structural similarity but lower activity than flavonoid analogs, highlighting the importance of the flavonoid core for efficacy .

Key Differences :

- Substituents like the ethyl group on pyrazole may enhance lipophilicity, favoring blood-brain barrier penetration or modulating cytochrome P450 interactions.

Antiparasitic Benzoxazine/Benzodioxin Derivatives

A patent () describes N-(2,3-dihydro-1,4-benzoxazin-4-yl) derivatives (e.g., substituted benzothiophene-carboxamides) as treatments for heartworm infections. These compounds share a fused dihydrobenzoxazine/dioxin ring but differ in their attached heterocycles (benzothiophene vs. pyrazole) .

Structural Implications :

- The benzoxazine ring (O and N atoms) in antiparasitic agents may enable hydrogen bonding with parasitic enzymes, whereas the benzodioxin ring (two O atoms) in the target compound could favor interactions with mammalian targets like antioxidant enzymes.

- The trifluorophenyl group in the benzothiophene derivative enhances electronegativity and metabolic stability, a feature absent in the target compound .

Comparison :

- The target compound’s pyrazole-carboxamide group likely requires regioselective amidation or Ullmann-type coupling, differing from the indazole- and flavone-based syntheses in the evidence .

Data Table: Structural and Activity Comparison

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activities, particularly focusing on its anti-inflammatory and enzyme inhibitory properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O3 |

| Molecular Weight | 273.29 g/mol |

| LogP | 0.6718 |

| Polar Surface Area | 53.655 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. A derivative demonstrated a selectivity index for COX-2 of 8.22 . This suggests that compounds within this class may serve as effective anti-inflammatory agents.

Enzyme Inhibition Studies

The compound has been evaluated for its enzyme inhibitory activities. In a study focusing on enzyme inhibition relevant to Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), derivatives were screened against α-glucosidase and acetylcholinesterase enzymes. The results indicated promising inhibitory effects, supporting the potential therapeutic application of these compounds in managing T2DM and AD .

Case Study 1: Synthesis and Evaluation

A recent synthesis of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide derivatives demonstrated significant anti-inflammatory activity in vivo using a carrageenan-induced rat paw edema model. The most potent derivative exhibited an edema inhibition percentage significantly higher than that of the reference drug celecoxib .

Case Study 2: Safety Profile

Histopathological evaluations showed minimal degenerative changes in the stomach, liver, and kidneys of rats treated with selected pyrazole derivatives. This indicates a favorable safety profile for these compounds when considering their therapeutic use .

Q & A

Q. What synthetic protocols are recommended for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide derivatives, and how can yield optimization be achieved?

Methodological Answer:

- Stepwise Sulfonylation/Alkylation: React 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in alkaline aqueous media (pH 9–10) to form sulfonamide intermediates. Subsequent alkylation with alkyl/aralkyl halides in DMF using LiH as a base enhances reactivity .

- Optimization Tips: Monitor reaction completion via TLC. Use polar aprotic solvents (DMF) to stabilize intermediates. Yields improve with precise pH control (e.g., Na₂CO₃ for sulfonylation) and vigorous stirring .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H-NMR: Identify aromatic protons (δ 6.5–8.3 ppm for benzodioxin and pyrazole rings) and methylene groups (δ 4.2–4.3 ppm for dihydrobenzodioxin) .

- IR Spectroscopy: Confirm functional groups: N–H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), S=O (~1350 cm⁻¹) .

- CHN Analysis: Validate elemental composition (e.g., C%: 60.2, H%: 5.1, N%: 9.8 for derivatives) .

Q. How should stability studies be designed for derivatives under varying storage conditions?

Methodological Answer:

- Conditions: Test thermal stability (25°C vs. 40°C), humidity (60% RH), and light exposure. Use HPLC to monitor degradation over 6–12 months.

- Findings: Derivatives with electron-withdrawing substituents (e.g., nitro groups) exhibit higher thermal stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced α-glucosidase inhibition?

Methodological Answer:

-

Substituent Effects: Introduce electron-donating groups (e.g., –OCH₃) on the phenyl ring to improve binding to the enzyme’s active site. For example:

Substituent (R) IC₅₀ (μM) Reference –H 95.64 –NO₂ 81.12 –OCH₃ 86.31 -

In Silico Docking: Use AutoDock Vina to predict interactions with α-glucosidase (PDB: 2ZE0). Prioritize derivatives forming hydrogen bonds with Asp214/Arg442 .

Q. What strategies resolve contradictions in bioactivity data across enzymatic assays?

Methodological Answer:

- Assay Standardization: Use triplicate measurements with acarbose as a positive control (IC₅₀ = 37.38 μM) . Normalize enzyme activity to protein concentration (Bradford assay).

- Data Discrepancy Example: Conflicting IC₅₀ values may arise from varying buffer conditions (phosphate vs. Tris-HCl) or enzyme sources (recombinant vs. tissue-extracted). Validate results via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How can computational modeling predict metabolic pathways and toxicity risks for novel derivatives?

Methodological Answer:

- ADMET Prediction: Use SwissADME to assess bioavailability (TPSA < 140 Ų) and CYP450 inhibition. Derivatives with logP > 3.5 may require structural modification to reduce hepatotoxicity .

- Metabolite Identification: Simulate Phase I oxidation (e.g., hydroxylation at the benzodioxin methylene group) using GLORYx .

Data Contradiction Analysis

Case Study: Variability in α-glucosidase inhibition IC₅₀ values (e.g., 81.12 μM vs. 37.38 μM for acarbose ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.